
Utibron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Utibron, also known as this compound, is a useful research compound. Its molecular formula is C43H56BrN3O6 and its molecular weight is 790.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Drugs for obstructive airway diseases, Adrenergics in combinations with anticholinergics incl. triple combinations with corticosteroids -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Improvement in Lung Function
Clinical trials have demonstrated significant improvements in lung function among COPD patients using Utibron Neohaler. A pooled analysis from the FLIGHT1 and FLIGHT2 studies indicated that patients experienced a mean change in forced expiratory volume in one second (FEV1) of 0.159–0.179L on Day 1 and 0.223–0.281L at Week 12 compared to placebo, with statistical significance (P<0.001) .
Quality of Life Enhancements
Patients reported improvements in health-related quality of life (HRQL) as measured by the St George's Respiratory Questionnaire (SGRQ) and dyspnea assessed through the Transitional Dyspnea Index (TDI). Statistically significant enhancements were observed after 12 weeks of treatment, indicating that this compound Neohaler not only improves lung function but also positively impacts overall patient well-being .
Nighttime Symptom Management
A notable application of this compound Neohaler is its effectiveness in reducing nighttime symptoms associated with COPD. The FLIGHT studies highlighted a significant reduction in total nighttime COPD symptom scores and the use of rescue medications at night, with treatment differences showing statistical significance (P<0.001). Patients also reported an increase in the number of nights without awakenings .
Case Study: Long-Term Efficacy
In a 52-week study involving 615 patients, the long-term safety and efficacy of this compound Neohaler were evaluated. Results showed sustained bronchodilation effects throughout the study period, highlighting its potential for long-term management of COPD without significant adverse effects .
Comparative Study: this compound vs Individual Components
A comparative analysis demonstrated that this compound Neohaler provided superior lung function improvements compared to its individual components (indacaterol or glycopyrrolate) and placebo over a 12-week period . This underscores the therapeutic advantage of combination therapy in managing COPD.
Safety Profile
The safety profile of this compound Neohaler has been established through extensive clinical trials, with common adverse effects including cough, headache, and throat irritation. Serious adverse events were infrequent, supporting its use as a safe option for long-term treatment in COPD patients .
Data Summary Table
Study | Patient Population | Duration | Key Findings |
---|---|---|---|
FLIGHT1 & FLIGHT2 | COPD Patients | 12 weeks | Significant improvement in FEV1; reduced nighttime symptoms |
FLIGHT3 | COPD Patients | 52 weeks | Sustained bronchodilation; favorable safety profile |
Comparative Study | COPD Patients | 12 weeks | Superior efficacy compared to individual components |
Propriétés
Numéro CAS |
1262431-94-6 |
---|---|
Formule moléculaire |
C43H56BrN3O6 |
Poids moléculaire |
790.8 g/mol |
Nom IUPAC |
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C24H28N2O3.C19H28NO3.BrH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q;+1;/p-1/t22-;;/m0../s1 |
Clé InChI |
GCUZFFAPBPDIFM-IKXQUJFKSA-M |
SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
SMILES isomérique |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
SMILES canonique |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Key on ui other cas no. |
1262431-94-6 |
Synonymes |
QVA149 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.